
(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to “(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide” often belong to a class of organic compounds known as thiazoles . Thiazoles are aromatic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes that include reactions such as benzoylation, Fries rearrangement, and hydrogenation . The overall yield of these synthesis methods can vary .Molecular Structure Analysis
The molecular structure of similar compounds often includes a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure . These properties can include melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Pyridine thiazole derivatives have been synthesized and their Zn(II) complexes prepared, showing significant in vitro antimicrobial and antitumor activities. These studies highlight the potential of pyridine thiazole compounds in developing bioactive materials with novel properties, including antimicrobial and antitumor applications. The metal complexes of these derivatives were found to be more active than the free ligands, indicating the added value of metal coordination in biological activities (Zou Xun-Zhong et al., 2020).
Synthesis of Heterocyclic Assemblies
Research has demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can act as 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. These findings open avenues for the creation of novel heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (K. Obydennov et al., 2017).
Environmental Applications
A novel magnetic nanoadsorbent synthesized from thiazole derivatives has shown high efficacy in the removal of Zn2+ and Cd2+ ions from industrial wastes. This research suggests that thiazole-based compounds can play a significant role in environmental protection and remediation strategies, highlighting the versatility of these compounds beyond their biological applications (Kiomars Zargoosh et al., 2015).
Antimicrobial Dye Synthesis
The development of novel antimicrobial dyes based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems showcases another innovative use of related chemical frameworks. These dyes and their precursors exhibit significant antimicrobial activity, suggesting potential applications in textile finishing and dyeing industries with added antimicrobial properties (H. Shams et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDSPOQZYHVNB-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C(/C#N)\C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

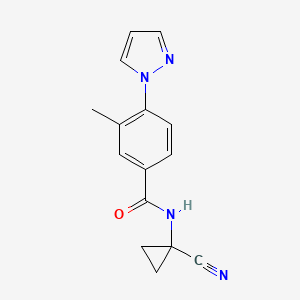
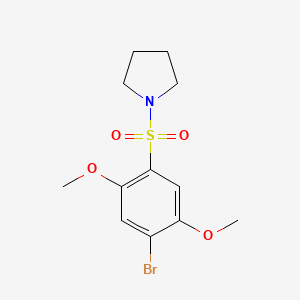
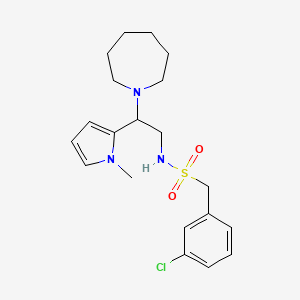


![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)
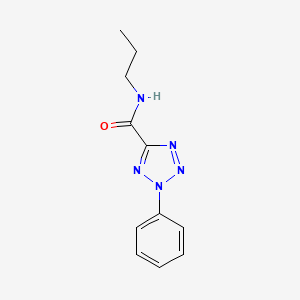


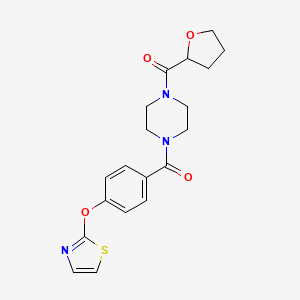

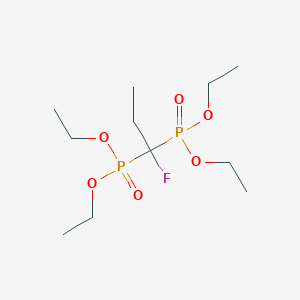
![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)